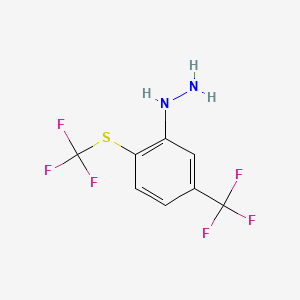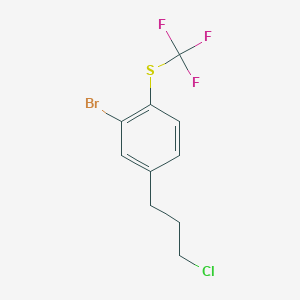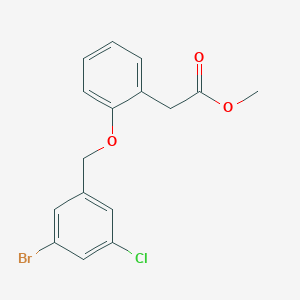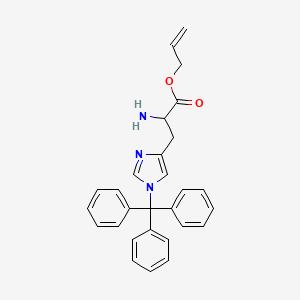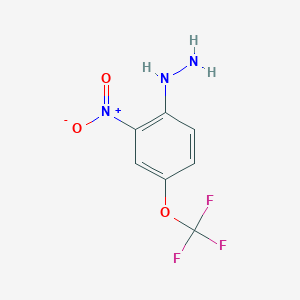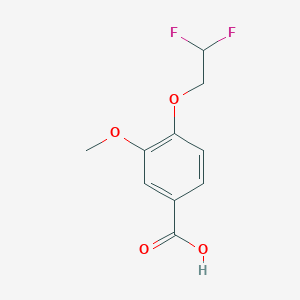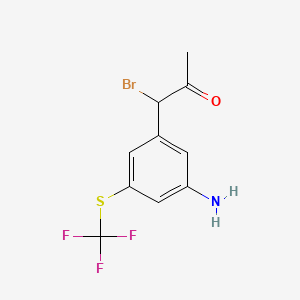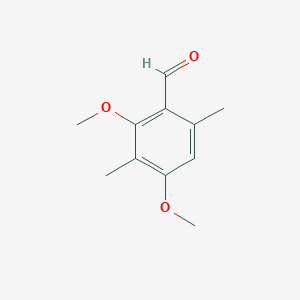
2,4-Dimethoxy-3,6-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethoxy-3,6-dimethylbenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and two methyl groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-3,6-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the methylation of 2,4-dihydroxy-3,6-dimethylbenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-purity product .
化学反応の分析
Types of Reactions
2,4-Dimethoxy-3,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2,4-Dimethoxy-3,6-dimethylbenzoic acid.
Reduction: 2,4-Dimethoxy-3,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dimethoxy-3,6-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2,4-dimethoxy-3,6-dimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy groups may also influence the compound’s reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
2,4-Dihydroxy-3,6-dimethylbenzaldehyde: Similar structure but with hydroxyl groups instead of methoxy groups.
2,4-Dimethoxybenzaldehyde: Lacks the additional methyl groups present in 2,4-dimethoxy-3,6-dimethylbenzaldehyde.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This combination of functional groups makes it a valuable intermediate in organic synthesis and industrial applications .
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2,4-dimethoxy-3,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-7-5-10(13-3)8(2)11(14-4)9(7)6-12/h5-6H,1-4H3 |
InChIキー |
UUBJDGRVWUBCNB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C=O)OC)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


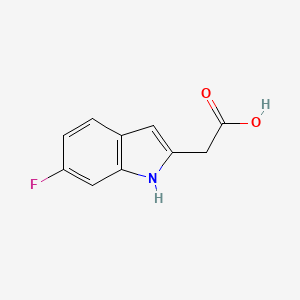
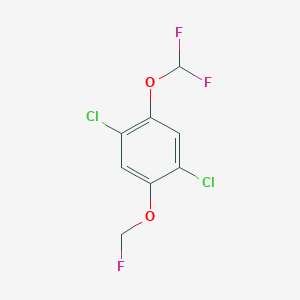
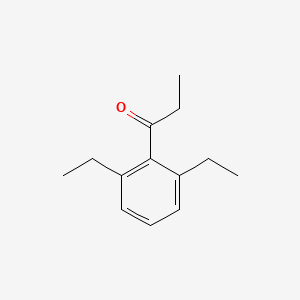
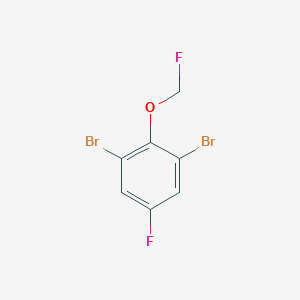
![7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B14060272.png)

